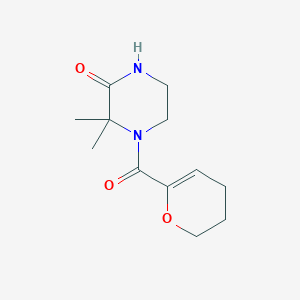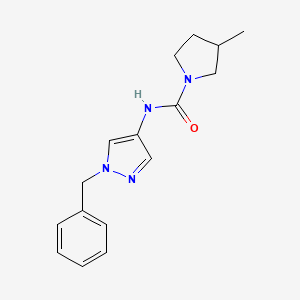
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which is involved in regulating synaptic transmission in the central nervous system.
科学的研究の応用
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The mGlu7 receptor has been implicated in the regulation of synaptic transmission, and 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate this process in animal models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have neuroprotective effects in certain disease models, suggesting that it may have potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves its selective antagonism of the mGlu7 receptor, which is involved in regulating synaptic transmission in the central nervous system. By blocking this receptor, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one can modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems. This modulation can lead to changes in synaptic plasticity and neuronal excitability, which may underlie its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one are complex and varied, depending on the specific experimental conditions and animal models used. In general, 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been shown to modulate synaptic transmission and plasticity, as well as to have neuroprotective effects in certain disease models. 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has also been shown to have effects on other systems, including the immune system and the cardiovascular system, although the mechanisms underlying these effects are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one for lab experiments is its high selectivity for the mGlu7 receptor, which allows for more specific modulation of synaptic transmission and plasticity. However, this selectivity also limits its potential applications, as other receptors may be involved in the same processes. Another limitation of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
将来の方向性
There are many future directions for research on 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one, including further characterization of its biochemical and physiological effects, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, the development of more selective and potent mGlu7 antagonists may lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects. Finally, the use of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases such as addiction and depression.
合成法
The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one involves several steps, including the preparation of the 2-methyl-5-(1H-pyrazol-4-yl)-1H-pyridin-4-one intermediate, followed by the condensation with 3-methyl-2,3-dihydroindole-1-carboxylic acid, and subsequent cyclization to form the final product. The synthesis of 2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
特性
IUPAC Name |
2-methyl-5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-9-18(14-6-4-3-5-12(10)14)16(20)13-8-17-11(2)7-15(13)19/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMGHCTTNJDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C12)C(=O)C3=CNC(=CC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B7585705.png)

![1-[(2,3-Difluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585718.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585723.png)


![N-[3-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7585738.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585750.png)
![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)



![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)